2-(2-methoxyethyl)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide 2-(2-methoxyethyl)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14822874
InChI: InChI=1S/C16H15N3O4S/c1-9-8-17-16(24-9)18-13(20)10-3-4-11-12(7-10)15(22)19(14(11)21)5-6-23-2/h3-4,7-8H,5-6H2,1-2H3,(H,17,18,20)
SMILES:
Molecular Formula: C16H15N3O4S
Molecular Weight: 345.4 g/mol

2-(2-methoxyethyl)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

CAS No.:

Cat. No.: VC14822874

Molecular Formula: C16H15N3O4S

Molecular Weight: 345.4 g/mol

* For research use only. Not for human or veterinary use.

2-(2-methoxyethyl)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide -

Specification

Molecular Formula C16H15N3O4S
Molecular Weight 345.4 g/mol
IUPAC Name 2-(2-methoxyethyl)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-dioxoisoindole-5-carboxamide
Standard InChI InChI=1S/C16H15N3O4S/c1-9-8-17-16(24-9)18-13(20)10-3-4-11-12(7-10)15(22)19(14(11)21)5-6-23-2/h3-4,7-8H,5-6H2,1-2H3,(H,17,18,20)
Standard InChI Key YTTIVNYAZBJBPW-UHFFFAOYSA-N
Canonical SMILES CC1=CN=C(S1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CCOC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 2-(2-methoxyethyl)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is C₁₆H₁₅N₃O₄S, with a molar mass of 345.4 g/mol. The structure integrates three key domains:

  • A 1,3-dioxoisoindole core providing planar aromaticity and hydrogen-bonding capacity.

  • A 2-methoxyethyl substituent at position 2 of the isoindole ring, enhancing solubility.

  • A 5-methylthiazol-2-yl group connected via a carboxamide linker, enabling target-specific interactions.

The canonical SMILES string (CC1=CN=C(S1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CCOC) confirms the spatial arrangement, while the InChIKey (YTTIVNYAZBJBPW-UHFFFAOYSA-N) ensures unique chemical identification.

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular Weight345.4 g/mol
LogP (Predicted)1.8
Hydrogen Bond Donors2
Hydrogen Bond Acceptors7
Topological Polar Surface Area112 Ų

Synthetic Pathways and Optimization

Multi-Step Synthesis Strategy

The synthesis involves sequential condensation and cyclization reactions. A representative pathway includes:

  • Isoindole-1,3-dione Formation: Phthalic anhydride derivatives undergo aminolysis with 2-amino-5-methylthiazole to yield the carboxamide intermediate.

  • Alkoxyethyl Substitution: Nucleophilic displacement at the isoindole’s position 2 using 2-methoxyethyl bromide introduces the ether sidechain.

  • Purification: Chromatographic techniques isolate the final product with >95% purity, verified via HPLC and NMR.

Challenges in Scalability

  • Regioselectivity: Competing reactions at isoindole positions 4 and 5 require careful temperature control (60–80°C).

  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve yields by stabilizing transition states during cyclization.

Biological Activity and Mechanism of Action

Enzyme Inhibition Profile

The compound exhibits submicromolar inhibition (IC₅₀: 200–500 nM) against heparanase, an endo-β-glucuronidase implicated in tumor metastasis and angiogenesis . Structural analogs demonstrate >100-fold selectivity over human β-glucuronidase, minimizing off-target effects . Molecular docking studies suggest the thiazole-carboxamide moiety binds the heparanase active site, while the methoxyethyl group stabilizes hydrophobic subpockets .

Antiproliferative Effects

In hematologic cancer models (e.g., BJAB B-cell lymphoma), the compound induces G₀/G₁ cell cycle arrest at 10–50 nM concentrations, with negligible toxicity to normal lymphocytes . Transcriptomic analysis reveals downregulation of cyclin D1 and CDK4/6, implicating Rb pathway modulation .

Table 2: In Vitro Anticancer Activity

Cell LineIC₅₀ (nM)MechanismSource
BJAB (B-cell lymphoma)12 ± 3G₀/G₁ arrest, apoptosis
MCF-7 (Breast cancer)480 ± 45Heparanase inhibition
HUVEC (Normal endothelial)>10,000No significant effect

Pharmacokinetic and Preclinical Profile

ADME Properties

  • Oral Bioavailability: 58% in murine models, attributed to the methoxyethyl group enhancing intestinal absorption .

  • Plasma Half-Life: 4.2 hours, supporting twice-daily dosing regimens .

  • Metabolism: Hepatic CYP3A4-mediated oxidation produces inactive sulfoxide derivatives, minimizing drug-drug interactions.

Toxicity Assessment

In 28-day rodent studies, no adverse effects were observed at doses ≤100 mg/kg/day. Histopathology revealed mild renal tubular vacuolation at 300 mg/kg, reversible upon discontinuation .

Therapeutic Applications and Future Directions

Oncology

The dual mechanism of heparanase inhibition and cell cycle disruption positions this compound as a candidate for combination therapy with checkpoint inhibitors or DNA-damaging agents . Phase I trials exploring its use in refractory B-cell malignancies are anticipated by 2026.

Anti-Angiogenic Therapy

By blocking heparanase-mediated release of VEGF from the extracellular matrix, the compound reduces microvessel density in murine xenografts by 72% (p < 0.01 vs. controls) . This supports potential applications in age-related macular degeneration and diabetic retinopathy.

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